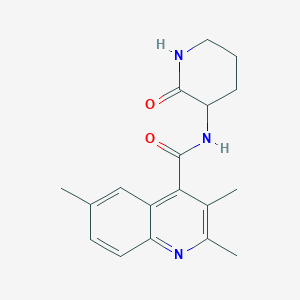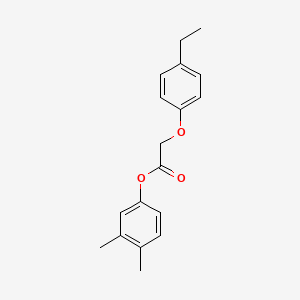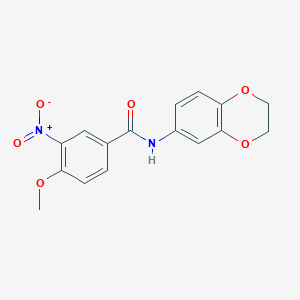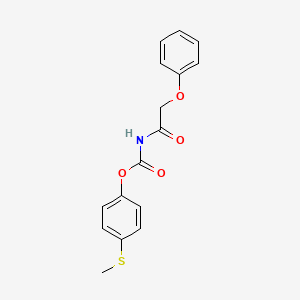
2,3,6-trimethyl-N-(2-oxo-3-piperidinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives typically involves complex chemical reactions that incorporate various functional groups into the quinoline core. For example, the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids illustrates the process of incorporating different substituents at specific positions on the quinoline ring to enhance antibacterial activity and DNA-gyrase inhibition (Domagala et al., 1988). Similarly, the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives provides a method for synthesizing quinoline-4-one derivatives, showcasing the variety of chemical pathways available for quinoline synthesis (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, with additional substituents that influence the compound's physical and chemical properties. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the structure of these compounds, providing insights into their conformation and the effects of different substituents on the molecule's overall geometry and reactivity.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including substitutions, additions, and cyclizations, that alter their chemical properties and biological activities. These reactions are influenced by the presence of functional groups on the quinoline core and the compound's electronic structure. For instance, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones involves cyclization-alkoxycarbonylation reactions that demonstrate the reactivity of quinoline derivatives under different conditions (Costa et al., 2004).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their potential as antimicrobial agents. Studies have shown that certain quinoline carboxylic acid derivatives exhibit promising antibacterial and antifungal activities. These activities are assessed using techniques like the microbroth dilution technique against pathogens including Candida albicans and Cryptococcus neoformans (Srinivasan et al., 2010). Similarly, other studies have highlighted the antibacterial potential of 6,7,8-polysubstituted and 6,7- and 7,8-disubstituted quinoline derivatives against Gram-positive and Gram-negative bacteria, suggesting a potential avenue for developing new antibacterial agents (Koga et al., 1980).
Synthesis Methodologies
The synthesis of quinoline derivatives has been a subject of interest for developing efficient and versatile methods. For instance, aryl radicals from N-protected tetrahydropyridines have been shown to undergo intramolecular cyclization, leading to the formation of N-protected octahydrobenzo[f]quinolines. This approach offers a selective synthesis of trans and cis fused octahydrobenzo[f]quinolines, contributing to the field of synthetic organic chemistry (Ripa & Hallberg, 1998).
Therapeutic Applications
Quinoline derivatives have also been investigated for their potential therapeutic applications beyond antimicrobial effects. For instance, quinoline-8-carboxamides have been studied as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme important in DNA repair processes. These inhibitors exhibit a variety of therapeutic activities, including potential anticancer effects, by maintaining the required pharmacophore conformation through intramolecular hydrogen bonds (Lord et al., 2009). Additionally, aminoalkyl indolo[3,2-b]quinoline-carboxamides have shown promise as orally effective antimalarial agents by inhibiting hemoglobin uptake in malaria parasites (Mudududdla et al., 2018).
Propiedades
IUPAC Name |
2,3,6-trimethyl-N-(2-oxopiperidin-3-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-10-6-7-14-13(9-10)16(11(2)12(3)20-14)18(23)21-15-5-4-8-19-17(15)22/h6-7,9,15H,4-5,8H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMNWVLXTWKGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC3CCCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)
![3-[2-(4-fluorophenoxy)ethyl]-4-methoxybenzamide](/img/structure/B5513439.png)
![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)
![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)